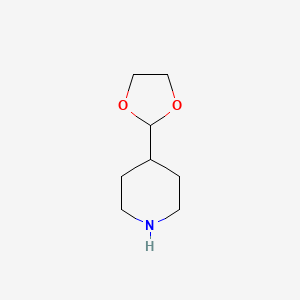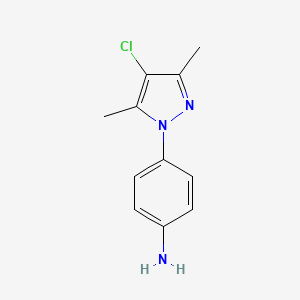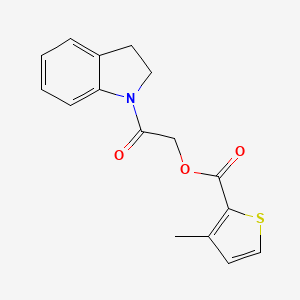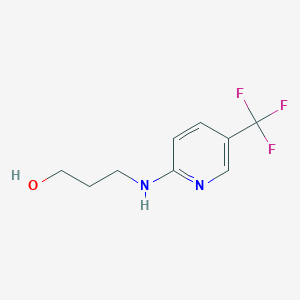
3-(5-Trifluoromethyl-pyridin-2-ylamino)-propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(3-Chloro-5-(trifluoromethyl)pyridin-2-ylamino)ethanol” is similar to the one you’re asking about . It has an empirical formula of C8H8ClF3N2O and a molecular weight of 240.61 .
Synthesis Analysis
Trifluoromethylpyridines, which are structurally similar to your compound, are used in the agrochemical and pharmaceutical industries . They are synthesized through a process involving the development of organic compounds containing fluorine .
Molecular Structure Analysis
The SMILES string for the similar compound “2-(3-Chloro-5-(trifluoromethyl)pyridin-2-ylamino)ethanol” is FC(F)(F)C1=CC(Cl)=C(NCCO)N=C1 .
Chemical Reactions Analysis
Trifluoromethylpyridines are used in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have been introduced to the market .
Physical And Chemical Properties Analysis
The similar compound “2-(3-Chloro-5-(trifluoromethyl)pyridin-2-ylamino)ethanol” is a solid .
Aplicaciones Científicas De Investigación
Catalytic Applications
- The compound has been involved in studies examining its utility as a catalyst or part of a catalytic system. For example, research on the Co(OAc)2-catalyzed trifluoromethylation and subsequent C(3)-selective arylation of 2-(propargylamino)pyridines demonstrates an innovative approach to installing trifluoromethyl groups into electron-deficient azaarenes, showcasing the compound's role in facilitating complex chemical transformations (Jianjun Li et al., 2017).
Material Synthesis
- The compound's utility extends to the synthesis of materials, such as polymers and organic light-emitting diodes (OLEDs). Research into the self-polyaddition of cyclic carbonates indicates its application in creating polyhydroxyurethane, a material of interest for its unique properties and potential industrial applications (Hidetoshi Tomita et al., 2001).
Organic Synthesis
- Studies also explore its role in the synthesis of complex organic molecules, including trifluoromethylated pyridine derivatives. Such compounds are valuable for their electronic properties and potential in developing new chemical entities for various applications, ranging from medicinal chemistry to material science (V. Sokolov & A. Aksinenko, 2010).
Mechanistic Studies
- There's a focus on mechanistic insights into reactions involving similar structures, providing a deeper understanding of how these compounds react under different conditions and how their properties can be harnessed in synthetic chemistry. For instance, the study on isomerizing alkoxycarbonylation of methyl oleate offers insights into the reaction mechanisms of related compounds (Philipp Roesle et al., 2012).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-[[5-(trifluoromethyl)pyridin-2-yl]amino]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2O/c10-9(11,12)7-2-3-8(14-6-7)13-4-1-5-15/h2-3,6,15H,1,4-5H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWVDGAMYOVNLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)NCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Trifluoromethyl-pyridin-2-ylamino)-propan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-Oxo-2-(propan-2-ylamino)ethyl] 4-formylbenzoate](/img/structure/B2824579.png)
![6-(1H-1,2,4-triazol-1-yl)-2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2824580.png)
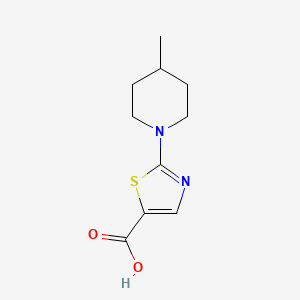

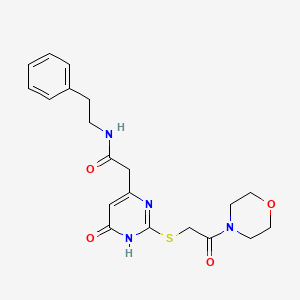
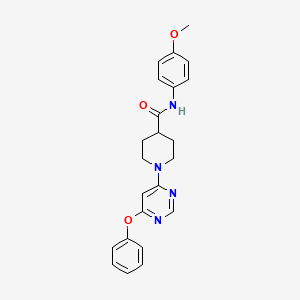
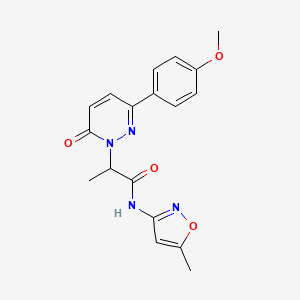
![(E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-phenylprop-2-enamide](/img/structure/B2824589.png)
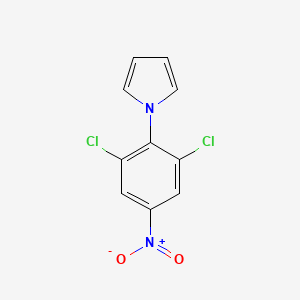

![3-Chloro-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2824595.png)
